cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and amino groups.
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and methylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Synthetic Route:
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reaction conditions may involve elevated temperatures and pressures.
Scientific Research Applications
1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate can be compared with similar compounds to highlight its uniqueness:
Biological Activity
Cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate is a piperidine derivative characterized by its unique stereochemistry and functional groups, including amino and dicarboxylic acid moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, which may influence various pharmacological applications.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 869564-38-5
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of its interaction with various biological targets. Its structural characteristics suggest potential applications in drug development.
Potential Biological Activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems.
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
- Antimicrobial Properties : The presence of the amino group may enhance the compound's ability to interact with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The combination of the piperidine ring and the dicarboxylic acid functionalities is thought to enhance binding affinity to biological receptors.
Structural Feature | Influence on Activity |
---|---|
Piperidine Ring | Essential for receptor binding |
Amino Group | May enhance interaction with neurotransmitter systems |
Dicarboxylic Acid | Potentially increases solubility and bioavailability |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines. The results indicated that compounds with similar structures exhibited reduced apoptosis in response to oxidative stress, suggesting that this compound may also confer similar benefits.
Study 2: Antitumor Activity
In vitro assays demonstrated that certain piperidine derivatives showed significant cytotoxicity against human cancer cell lines. The study highlighted the importance of functional groups in enhancing antitumor activity, supporting the hypothesis that this compound could possess similar properties.
Interaction Studies
Interaction studies focusing on binding affinities reveal that this compound engages with various biological targets. These studies are crucial for understanding the pharmacodynamics of the compound.
Target Protein | Binding Affinity (Ki) | Reference |
---|---|---|
Dopamine Receptor D2 | Low nanomolar range | |
Serotonin Receptor 5HT3 | Moderate affinity |
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXYJDOKAFLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.